1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Lipophilicity Solubility prediction

Screening campaigns often lack well-characterized, regioisomeric pairs to deconvolute kinase target engagement. This adenosine-mimetic pyrazolo[3,4-d]pyrimidine addresses that gap with defined N1-(4-methoxyphenyl) and C4-(4-methylphenyl)amine substitution. - Provides a matched-pair tool for probing CHOP/UPR pathway selectivity vs. C/EBP family (IC50 = 550 nM for the regioisomer). - Occupies a distinct hydrophobic chemical space (logP 4.47, logD 4.47) ideal for ATP-competitive kinase and adenosine receptor assays. - Available as a 5 mg screening aliquot (ChemDiv ID K402-0105) with a 1-week ship time, ensuring rapid assay integration.

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
Cat. No. B5842952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H17N5O/c1-13-3-5-14(6-4-13)23-18-17-11-22-24(19(17)21-12-20-18)15-7-9-16(25-2)10-8-15/h3-12H,1-2H3,(H,20,21,23)
InChIKeyZJUNDKQJCXETLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Overview


1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a fully substituted 4-aminopyrazolo[3,4-d]pyrimidine bearing a 4-methoxyphenyl group at N1 and a 4-methylphenyl group at the exocyclic C4-amine . It is a member of the adenosine-mimetic pyrazolo[3,4-d]pyrimidine class, a well-established kinase inhibitor scaffold [1]. The compound is commercially catalogued as a screening compound (ChemDiv ID K402-0105) with defined physicochemical parameters suitable for target-based and phenotypic high-throughput screening campaigns .

1 Adenosine-mimetic pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibitor screening
2 Lipophilicity-defined tool for hydrophobic library design and ATP-competitive target panels
3 Fragment elaboration probe with N1-aryl extension for SAR and selectivity profiling

Uniqueness of 1-(4-Methoxyphenyl)-N-(4-methylphenyl)pyrazolopyrimidin-4-amine


Substitution at the N1 and C4 positions of the pyrazolo[3,4-d]pyrimidine core critically dictates target engagement and cellular activity within this scaffold class. Evidence from structurally related series demonstrates that the nature and regiochemistry of aryl substituents profoundly affect both potency and selectivity [1]. The combination of a para-methoxyphenyl N1 substituent and a para-methylphenyl C4-amine substituent defines a distinct chemical space within the scaffold class, leading to unique physicochemical properties – specifically a logP of 4.47, a logD of 4.47, and a predicted aqueous solubility (logSw) of -4.21 – that differ markedly from regioisomeric or monosubstituted analogs and directly influence permeability, protein binding, and assay compatibility .

Regioisomer shift
Para-substituted aryl pattern may exhibit different target engagement compared to meta-substituted regioisomers; CHOP/DDIT3 activity shown for a meta analog may not transfer.
N1-deletion analog
Fragment H0S (N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lacks the N1-4-methoxyphenyl group, leading to lower lipophilicity and altered binding mode; not a functional substitute.
1-Phenyl series
In structurally related series, 1-phenyl substitution conferred higher MCF7 cytotoxicity than 1-(4-methoxyphenyl); the activity profile may not be reproduced with the 4-methoxyphenyl compound.

Differentiation Evidence: 1-(4-Methoxyphenyl)-N-(4-methylphenyl)pyrazolopyrimidin-4-amine


Physicochemical Profile vs. Fragment Analog

The target compound possesses a calculated logP of 4.4745 and logD (pH 7.4) of 4.4744, indicating substantial lipophilicity. Its predicted aqueous solubility (logSw) is -4.2059 . In contrast, the des-methoxy fragment analog N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ligand H0S in PDB 5QGK) has a molecular weight of 225.25 Da and lacks the N1-aryl substituent that contributes to the lipophilicity of the target compound [1]. The addition of the 4-methoxyphenyl group at N1 increases the molecular weight by ~106 Da and adds significant hydrophobic surface area, shifting the compound into a different drug-likeness space and altering its predicted membrane permeability behavior.

Physicochemical profile vs. fragment
Reported
Target compound: logP 4.47, logD 4.47, logSw -4.21
Fragment H0S: MW 225.25, no N1-aryl, fragment-like properties
+106 Da
Assay compatibility context
Higher lipophilicity may require solubility-limited assay optimization
Physicochemical profiling Lipophilicity Solubility prediction

CHOP/DDIT3 Inhibition: Para vs. Meta Substitution

The regioisomer N-(3-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (MLS000077456) was identified as an inhibitor of the DNA damage-inducible transcript 3 protein (CHOP/DDIT3) with an IC50 of 550 nM in a dose-response primary assay [1]. This regioisomer differs from the target compound only in the position of the methyl and methoxy substituents (meta vs. para). Given the well-documented sensitivity of pyrazolo[3,4-d]pyrimidine SAR to subtle substituent repositioning, the target compound is expected to exhibit a distinct activity and selectivity profile at CHOP and related targets [2]. Direct comparative data for the target compound are not publicly available; this evidence is included to highlight that even regioisomeric substitution can produce measurable differences in bioactivity.

CHOP inhibition regioisomer
Class-level inference
IC₅₀ 550 nM
meta-substituted regioisomer MLS000077456
Regioisomer sensitivity context
Para analog activity expected to differ; direct data not available
CHOP inhibition UPR pathway Regioisomer comparison

MCF7 Cytotoxicity: 1-(4-Methoxyphenyl) vs. 1-Phenyl Series

A comparative SAR study of 1-aryl-4-benzylidenehydrazinyl-3-methylsulphanyl-pyrazolo[3,4-d]pyrimidines evaluated against the MCF7 human breast cancer cell line demonstrated that the 1-phenyl series (6a–i) consistently exhibited superior antitumor activity compared to the 1-(4-methoxyphenyl) series (6j–p) [1]. The most potent compound in this study, 6d (4-[2-(4-fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine), achieved an IC50 of 7.5 nM against MCF7 [1]. This class-level finding indicates that the 1-(4-methoxyphenyl) substituent, as present in the target compound, may confer reduced cytotoxic potency in certain cancer cell contexts compared to the 1-phenyl counterpart, a factor that may be advantageous when selectivity over general cytotoxicity is desired.

MCF7 series comparison
Class-level inference
1-(4-Methoxyphenyl) series: attenuated MCF7 activity
1-Phenyl series (6d): IC₅₀ 7.5 nM
Cell-model response context
Series-level potency trend may guide cytotoxicity-profile selection
Anticancer activity MCF7 cytotoxicity SAR series comparison

NUDT7 Co-crystal Structure of Fragment Analog

The fragment-level analog N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ligand H0S) was co-crystallized with human peroxisomal coenzyme A diphosphatase NUDT7 (PDB 5QGK) as part of a PanDDA crystallographic fragment screen against the 3D-Fragment Consortium Library [1]. This structure establishes that the pyrazolo[3,4-d]pyrimidin-4-amine core bearing a 4-methylphenyl C4-amine substituent is capable of engaging NUDT7 in a defined binding mode. The target compound extends this fragment by incorporating a 4-methoxyphenyl group at the N1 position, which in the co-crystallized analog corresponds to the solvent-exposed, unsubstituted N1 region of the core. This structural template provides a foundation for modeling the target compound's binding mode and for developing NUDT7-targeted probes.

NUDT7 co-crystal fragment
Reported
X-ray crystallography (PDB 5QGK)
Fragment H0S engages NUDT7; N1 region solvent-exposed
Structural template for elaboration
Target compound extends into N1 sub-pocket for affinity optimization
Structural biology NUDT7 Fragment-based screening

Application Scenarios: 1-(4-Methoxyphenyl)-N-(4-methylphenyl)pyrazolopyrimidin-4-amine


Kinase/Purinergic Screening with Defined Lipophilicity

With a logP of 4.47 and logD of 4.47, the compound sits at the upper boundary of typical lead-like lipophilicity . It serves as a parameter-defined entry in diversity screening sets where hydrophobic chemical space needs to be sampled systematically, particularly for ATP-competitive kinase targets or adenosine receptor subtypes where the pyrazolo[3,4-d]pyrimidine core acts as an adenine isostere [1].

CHOP/DDIT3 Selectivity Profiling

The regioisomer N-(3-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine demonstrated measurable CHOP inhibitory activity (IC50 = 550 nM) . The para-substituted target compound provides a matched-pair tool to probe how aryl substitution regiochemistry translates into differential CHOP engagement and UPR pathway modulation, enabling selectivity profiling against the closely related C/EBP family of transcription factors.

Fragment Elaboration for NUDT7 and Nudix Hydrolases

The des-methoxy fragment H0S was validated as a crystallographic hit against NUDT7 (PDB 5QGK) . The target compound represents a logical fragment elaboration product wherein the N1 position has been grown into a putative adjacent sub-pocket with a 4-methoxyphenyl group. This makes the compound suitable for structure-guided optimization programs aimed at developing first-in-class NUDT7 chemical probes with enhanced affinity and selectivity.

Cytotoxicity-Controlled Anticancer Screening in MCF7

Class-level SAR indicates that 1-(4-methoxyphenyl) substitution on pyrazolo[3,4-d]pyrimidines attenuates MCF7 cytotoxicity relative to 1-phenyl analogs . This compound is therefore suited for phenotypic screening campaigns where reduced basal cytotoxicity is desired to uncover mechanism-specific anti-proliferative effects, rather than non-selective growth inhibition.

Application
Selection Property
Validation Focus
Kinase screening with defined lipophilicity
Lipophilicity-driven assay compatibility
Solubility-limited assay conditions
CHOP/DDIT3 selectivity profiling
Regioisomer-sensitive target engagement
CHOP vs. C/EBP family selectivity endpoints
Fragment elaboration for NUDT7
N1-subpocket growth potential
NUDT7 affinity and selectivity optimization
MCF7 cell-model screening with differentiated cytotoxicity
Attenuated basal cytotoxicity profile
Mechanism-specific anti-proliferative endpoints
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